molecular formula C22H30N2O2S B10780375 Sufentanil-d5 CAS No. 1884682-16-9

Sufentanil-d5

Cat. No. B10780375
CAS RN: 1884682-16-9
M. Wt: 391.6 g/mol
InChI Key: GGCSSNBKKAUURC-WNWXXORZSA-N
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Description

Sufentanil-d5 is a deuterated form of sufentanil, a synthetic opioid analgesic. It is used primarily in scientific research to study the pharmacokinetics and metabolism of sufentanil. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sufentanil-d5 involves the incorporation of deuterium atoms into the sufentanil molecule. One common method is the reduction of a deuterated intermediate. For example, the Strecker reaction of N-benzylpiperidone with aniline and potassium cyanide in aqueous acetic acid forms a cyanoamine intermediate. This intermediate undergoes hydrolysis and subsequent reduction to yield the deuterated sufentanil .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-yielding direct reduction of amino acid intermediates and mild debenzylation using combined palladium on carbon and palladium hydroxide catalysts .

Chemical Reactions Analysis

Types of Reactions

Sufentanil-d5 undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the sulfur-containing thiophene ring.

    Reduction: Reduction reactions are used in the synthesis process to incorporate deuterium atoms.

    Substitution: Substitution reactions can occur at the piperidine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon and palladium hydroxide catalysts.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include various deuterated analogs and metabolites of sufentanil, which are used in pharmacokinetic studies .

Scientific Research Applications

Sufentanil-d5 is extensively used in scientific research, particularly in:

Mechanism of Action

Sufentanil-d5, like sufentanil, acts as a potent agonist at the mu-opioid receptors. These receptors are widely distributed in the brain, spinal cord, and other tissues. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to analgesia and sedation. The deuterium atoms do not significantly alter the mechanism of action but provide a means to trace the compound in pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: Sufentanil is approximately 5 to 10 times more potent than fentanyl.

    Alfentanil: Sufentanil has a longer duration of action compared to alfentanil.

    Remifentanil: Sufentanil has a slower onset and longer duration of action compared to remifentanil.

Uniqueness

Sufentanil-d5 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This allows for precise quantification and analysis of sufentanil and its metabolites in various research applications .

properties

CAS RN

1884682-16-9

Molecular Formula

C22H30N2O2S

Molecular Weight

391.6 g/mol

IUPAC Name

2,2,3,3,3-pentadeuterio-N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C22H30N2O2S/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20/h4-10,17H,3,11-16,18H2,1-2H3/i1D3,3D2

InChI Key

GGCSSNBKKAUURC-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC

Origin of Product

United States

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